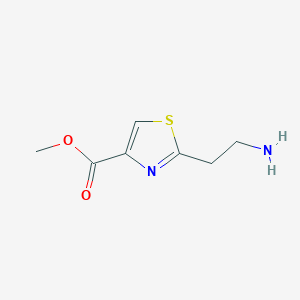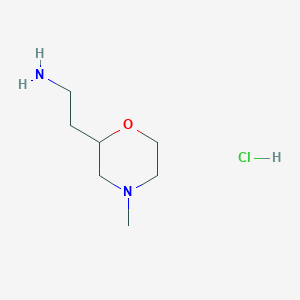
5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- is a complex organic compound belonging to the class of pyridoindoles This compound is characterized by its unique structure, which includes a pyridoindole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of an intermediate through a condensation reaction, followed by cyclization using a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds .
Scientific Research Applications
5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing
Mechanism of Action
The mechanism by which 5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5H-Pyrido(4,3-b)indol-3-amine, 1,4-dimethyl-: This compound is similar in structure but lacks the N-hydroxy group.
5H-Pyrido(4,3-b)indol-3-amine, N-[2-[1-(cyclopropylsulfonyl)-1H-pyrazol-4-yl]-4-pyrimidinyl]-5-(1-methylethyl)-7-(4-methyl-1-piperazinyl)-9-(2,2,2-trifluoroethoxy)-: This compound has additional functional groups, making it more complex
Uniqueness
The uniqueness of 5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- lies in its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
118993-15-0 |
|---|---|
Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(1,4-dimethyl-5H-pyrido[4,3-b]indol-3-yl)hydroxylamine |
InChI |
InChI=1S/C13H13N3O/c1-7-12-11(8(2)14-13(7)16-17)9-5-3-4-6-10(9)15-12/h3-6,15,17H,1-2H3,(H,14,16) |
InChI Key |
AHCMDZOXJBDTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N=C1NO)C)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


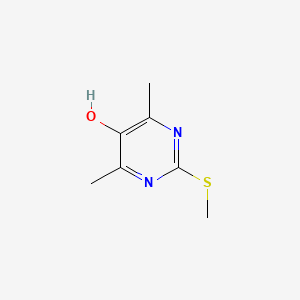
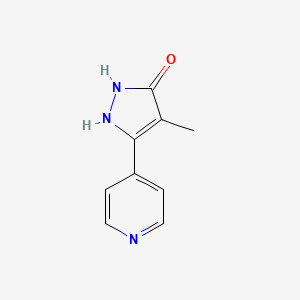
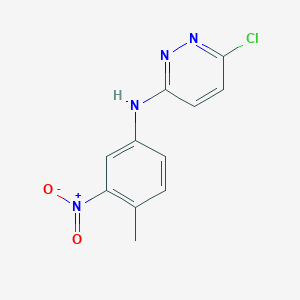
![5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12926180.png)
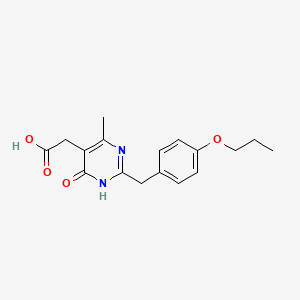
![CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-](/img/structure/B12926187.png)
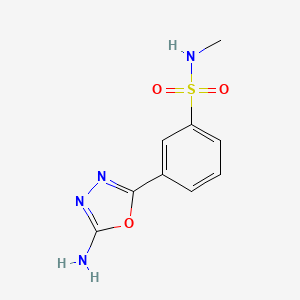
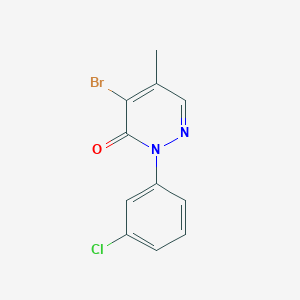
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B12926199.png)
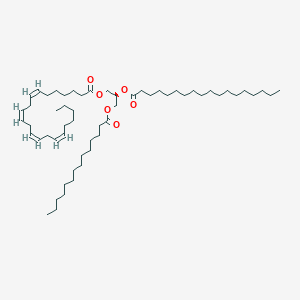
![12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12926220.png)
![4-Chloro-5-[1-(2-methylphenyl)ethoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12926225.png)
